molecular formula C18H17NO4 B14041048 (2R,4S)-Benzyl 4-methyl-5-oxo-2-phenyloxazolidine-3-carboxylate

(2R,4S)-Benzyl 4-methyl-5-oxo-2-phenyloxazolidine-3-carboxylate

Cat. No.: B14041048
M. Wt: 311.3 g/mol
InChI Key: USPAXEIEXNCGOJ-XJKSGUPXSA-N
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Description

BENZYL (2R,4S)-4-METHYL-5-OXO-2-PHENYLOXAZOLIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL (2R,4S)-4-METHYL-5-OXO-2-PHENYLOXAZOLIDINE-3-CARBOXYLATE typically involves the formation of the oxazolidine ring through a cyclization reaction. One common method includes the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

BENZYL (2R,4S)-4-METHYL-5-OXO-2-PHENYLOXAZOLIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

BENZYL (2R,4S)-4-METHYL-5-OXO-2-PHENYLOXAZOLIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of BENZYL (2R,4S)-4-METHYL-5-OXO-2-PHENYLOXAZOLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BENZYL (2R,4S)-4-METHYL-5-OXO-2-PHENYLOXAZOLIDINE-3-CARBOXYLATE include:

  • (2R,4S)-N-{(1R,2R)-4-[(1H-benzimidazol-2-ylmethyl)amino]-1-benzyl-2-phenylbutyl}-4-methyl-5-oxo-2-phenyloxazolidine-3-carboxylate
  • (2R,4S)-4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylic acid

Uniqueness

The uniqueness of BENZYL (2R,4S)-4-METHYL-5-OXO-2-PHENYLOXAZOLIDINE-3-CARBOXYLATE lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

benzyl (2R,4S)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16+/m0/s1

InChI Key

USPAXEIEXNCGOJ-XJKSGUPXSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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